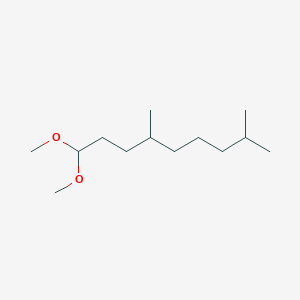
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol is an organic compound that features a benzene ring substituted with a tert-butyl group, a chlorine atom, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol typically involves the following steps:
Formation of the Benzene Ring Substituents: The tert-butyl group and chlorine atom are introduced to the benzene ring through electrophilic aromatic substitution reactions. For instance, tert-butylbenzene can be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the chlorinated tert-butylbenzene is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Properties
CAS No. |
114239-31-5 |
|---|---|
Molecular Formula |
C14H21ClO6 |
Molecular Weight |
320.76 g/mol |
IUPAC Name |
acetic acid;2-tert-butyl-5-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C10H13ClO2.2C2H4O2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12;2*1-2(3)4/h4-5,12-13H,1-3H3;2*1H3,(H,3,4) |
InChI Key |
LYDWRZJLDBOQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C1=CC(=C(C=C1O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Diethylamino)ethyl]-N'-methylthiourea](/img/structure/B14315977.png)

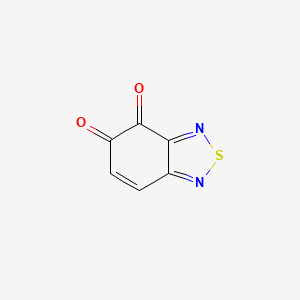
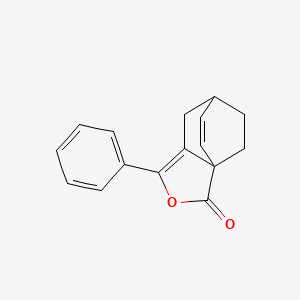
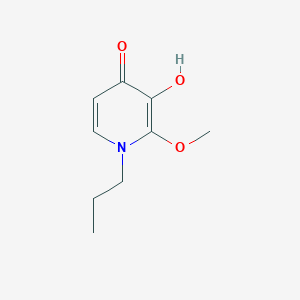
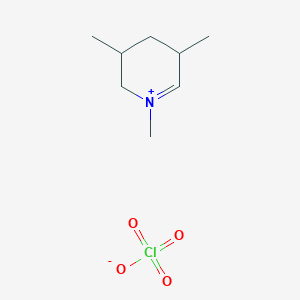
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

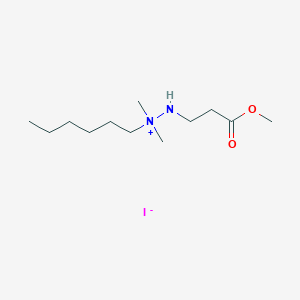
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
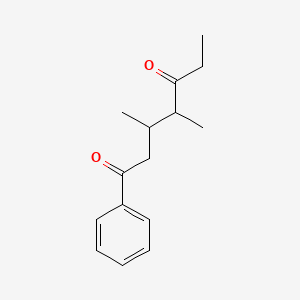
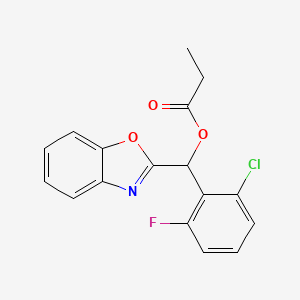
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
